(3S)-3-amino-4-(4-iodophenyl)butanoic acid is an amino acid derivative with significant interest in both biochemical and pharmaceutical research. This compound is characterized by its unique structure, which includes an amino group, a butanoic acid chain, and an iodophenyl group. Its molecular formula is and it has a molecular weight of approximately 341.6 g/mol. The compound is often studied for its potential applications in drug development and as a biochemical tool in various scientific investigations.
(3S)-3-amino-4-(4-iodophenyl)butanoic acid falls under the category of amino acids, specifically classified as an aromatic amino acid due to the presence of the iodophenyl group. It is also recognized as a building block in peptide synthesis and other organic compounds.
The synthesis of (3S)-3-amino-4-(4-iodophenyl)butanoic acid typically involves several key steps:
The reaction conditions are critical for optimizing yield and purity. Parameters such as temperature, pressure, and reaction time must be carefully controlled during synthesis to prevent side reactions and degradation of sensitive functional groups .
The molecular structure of (3S)-3-amino-4-(4-iodophenyl)butanoic acid can be represented as follows:
The stereochemistry at the third carbon (3S) indicates that this compound exhibits chirality, which can influence its biological activity and interactions with enzymes or receptors.
(3S)-3-amino-4-(4-iodophenyl)butanoic acid can participate in various chemical reactions typical of amino acids:
The presence of both an amino group and a carboxylic acid group allows this compound to act as both a nucleophile and electrophile, making it versatile in synthetic organic chemistry .
The mechanism of action for (3S)-3-amino-4-(4-iodophenyl)butanoic acid involves its interaction with specific enzymes or receptors within biological systems. It may function as an enzyme inhibitor or modulator, impacting metabolic pathways related to amino acid metabolism or protein synthesis.
Research indicates that compounds similar to (3S)-3-amino-4-(4-iodophenyl)butanoic acid can influence signaling pathways through receptor interactions, potentially leading to therapeutic effects in various diseases .
Property | Value |
---|---|
CAS Number | 270065-70-8 |
Molecular Weight | 341.6 g/mol |
Molecular Formula | C10H12INO2 |
Purity | ≥95% |
Storage Conditions | Room temperature |
(3S)-3-amino-4-(4-iodophenyl)butanoic acid has diverse applications in scientific research:
The stereoselective construction of the β-amino acid core in (3S)-3-amino-4-(4-iodophenyl)butanoic acid relies fundamentally on nickel-catalyzed asymmetric hydrogenation technology. This approach represents a paradigm shift from traditional noble metal catalysts (Rh, Ru, Ir) to earth-abundant alternatives, offering both economic and environmental advantages while achieving exceptional enantiocontrol. The key transformation involves the hydrogenation of the enantiodetermining step: the prochiral precursor ethyl (Z)-3-((tert-butoxycarbonyl)amino)-4-(4-iodophenyl)but-2-enoate [1] [2].
Critical optimization revealed that P-chiral ligands with sterically demanding and electron-rich environments are essential for high stereoselectivity. Specifically, (R,R)-BenzP ligands enable the formation of a chiral pocket around the nickel center that precisely orients the substrate through multiple attractive dispersion interactions (MADI). Under optimized conditions (30 bar H2, 50°C, TFE solvent), the nickel catalyst Ni(OAc)2·4H2O/(R,R)-BenzP achieves near-perfect enantioselectivity (98% ee) at remarkable substrate-to-catalyst (S/C) ratios of 10,000:1. This exceptional efficiency is attributed to a unique protonolysis mechanism where intramolecular proton transfer from the substrate's carboxylic acid group facilitates C-Ni bond cleavage—a distinct advantage over traditional dissociative pathways [1].
Table 1: Performance of Nickel Catalysts in Asymmetric Hydrogenation
Catalyst System | Ligand | S/C Ratio | Temperature (°C) | ee (%) |
---|---|---|---|---|
Ni(OAc)₂·4H₂O | (R,R)-QuinoxP* | 100 | 50 | 76 |
Ni(OAc)₂·4H₂O | (R,R)-BenzP* | 100 | 50 | 96 |
Ni(OAc)₂·4H₂O | (R,R)-BenzP* | 500 | 50 | 96 |
Ni(OAc)₂·4H₂O | (R,R)-BenzP* | 10,000 | 50 | 96 |
Ni(OAc)₂·4H₂O | (R,R)-BenzP* | 100 | 30 | 98 |
This catalytic system demonstrates remarkable functional group tolerance, preserving the acid-labile 4-iodophenyl moiety and the Boc-protected amine during hydrogenation. Mechanistic studies via DFT calculations confirm that the intramolecular proton transfer from the carboxylic acid group serves as the rate-determining step, minimizing undesired side reactions and ensuring high fidelity in the stereochemical outcome [1].
The installation of the para-iodo substituent on the aromatic ring requires precise regiocontrol to avoid electrophilic substitution byproducts. This is achieved through a triazene-directed iodination-decomposition sequence that leverages the ortho-directing capability and traceless nature of triazene groups. The synthetic route commences with commercially available 4-aminophenylacetic acid, which undergoes diazotization followed by coupling with N,N-diethylaniline to form the stable triazene intermediate [3].
The triazene group exerts a powerful ortho-directing effect, enabling highly selective iodination at the para position relative to the acetic acid chain—a position electronically disfavored in conventional electrophilic substitutions. This regiochemical control is critical for ensuring exclusive formation of the desired 4-iodo regioisomer. Following iodination, the triazene group is efficiently cleaved under mild acidic conditions (dilute HCl, 0°C), yielding 4-(4-iodophenyl)acetic acid without competing deiodination or carboxylic acid degradation [3].
Table 2: Triazene-Directed Iodination Optimization
Electrophile | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity (para:ortho) |
---|---|---|---|---|
I₂ | 0 | 2 | 78 | >99:1 |
ICl | -10 | 1.5 | 85 | >99:1 |
N-Iodosuccinimide | 25 | 4 | 65 | 98:2 |
The methodology provides significant advantages over conventional iodination strategies: 1) Elimination of metal-halogen exchange requirements; 2) Ambient temperature operation compatible with base-sensitive functionalities; 3) Scalability to multi-kilogram quantities without column chromatography purification. The resulting 4-(4-iodophenyl)acetic acid serves as the foundational building block for subsequent chain elongation through Arndt-Eistert homologation or Knoevenagel condensation to install the α,β-unsaturated precursor for asymmetric hydrogenation [3].
The stereointegrity of the C3 chiral center in (3S)-3-amino-4-(4-iodophenyl)butanoic acid necessitates protection schemes that preclude racemization during synthetic manipulations. A dynamic kinetic resolution-protection strategy using tert-butyl dicarbonate (Boc₂O) under enzymatic catalysis achieves enantiomeric enrichment at this stage. The racemic amino group undergoes selective acylation where Candida antarctica lipase B (CAL-B) preferentially converts the (3S)-enantiomer to its N-Boc derivative, leaving the undesired (3R)-isomer unreacted for recycling [1] [2].
Critical parameters for maintaining stereochemical fidelity during protection/deprotection include:
The final deprotection sequence employs a tandem hydrogenolysis-hydrogenation protocol: 1) Pd/C-catalyzed removal of the p-nitrobenzyl ester under H2 atmosphere; 2) Direct filtration without isolating the intermediate to prevent diketopiperazine formation; 3) In situ crystallization as the hydrochloride salt. This approach delivers enantiomerically pure (>99% ee) (3S)-3-amino-4-(4-iodophenyl)butanoic acid hydrochloride in 92% yield from the protected precursor [1].
Transitioning from batch synthesis to continuous-flow solid-phase systems addresses critical challenges in the large-scale production of (3S)-3-amino-4-(4-iodophenyl)butanoic acid, particularly purification bottlenecks associated with metal catalyst residues and polar intermediates. The strategy employs a Wang resin-linked acrylate platform, where the carboxylic acid precursor is anchored through a photolabile o-nitrobenzyl linker, enabling traceless release under near-UV irradiation [1] [3].
The solid-phase synthesis sequence proceeds through four optimized steps:
Table 3: Solid-Phase vs. Batch Process Metrics
Parameter | Batch Process | Solid-Phase Flow Process |
---|---|---|
Catalyst Loading | 0.01 mol% | 0.5 mol% (immobilized) |
Production Rate | 15 g/day | 220 g/day |
Residual Ni (ppm) | 120-250 | <2 |
Overall Yield | 76% | 82% |
Purification Steps | 6 | 2 |
The solid-phase approach demonstrates substantial advantages: 1) Catalyst immobilization enables single-pass hydrogenation with metal contamination below pharmaceutical thresholds (<2 ppm Ni); 2) Elimination of intermediate isolations reduces solvent consumption by 70%; 3) Continuous processing accommodates production scales exceeding 200 g/day in laboratory reactors. This methodology establishes a robust platform for synthesizing not only the target compound but also diverse analogs through modular resin substitution [1] [3].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3